2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium
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Overview
Description
2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium is a complex organic compound characterized by its multiple tetrazole rings and nitrophenyl groups
Preparation Methods
The synthesis of 2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(4-nitrophenyl)tetrazole with methoxy-substituted phenyl compounds under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the formation of the tetrazolium rings . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The tetrazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its tetrazole and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The compound’s high nitrogen content and electron-donating properties contribute to its reactivity and effectiveness in various applications .
Comparison with Similar Compounds
Similar compounds include:
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Known for its high nitrogen content and stability.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride: Used in biochemical research for its unique properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Utilized as a pharmaceutical intermediate. The uniqueness of 2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium lies in its specific combination of tetrazole and nitrophenyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C40H28N12O10+2 |
---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium |
InChI |
InChI=1S/C40H28N12O10/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60/h3-24H,1-2H3/q+2 |
InChI Key |
QRQUSFPENQNKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
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